molecular formula C13H16N2O2 B2826836 tert-Butyl 7-amino-1H-indole-1-carboxylate CAS No. 1934432-59-3

tert-Butyl 7-amino-1H-indole-1-carboxylate

Cat. No.: B2826836
CAS No.: 1934432-59-3
M. Wt: 232.283
InChI Key: QXGGCXHBMSJUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 7-amino-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-amino-1H-indole-1-carboxylate typically involves multi-step organic reactions One common method starts with the protection of the indole nitrogen using a tert-butyl group

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-amino-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at different positions on the indole ring .

Scientific Research Applications

tert-Butyl 7-amino-1H-indole-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-indolecarboxylate
  • tert-Butyl 7-bromo-1H-indole-1-carboxylate
  • tert-Butyl 7-methyl-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 7-amino-1H-indole-1-carboxylate is unique due to the presence of the amino group at the 7-position, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 7-aminoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-8H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGGCXHBMSJUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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